molecular formula C17H25NO2 B2606890 1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol CAS No. 391219-51-5

1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol

Cat. No. B2606890
CAS RN: 391219-51-5
M. Wt: 275.392
InChI Key: UXGVMKSFFBJMQJ-UHFFFAOYSA-N
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Description

1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol, also known as A-967079, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons, and is involved in the regulation of pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation.

Mechanism of Action

1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol exerts its effects by selectively blocking the TRPV1 receptor, which is involved in the transmission of pain signals. TRPV1 is activated by a variety of stimuli, including heat, capsaicin, and acid, and its activation results in the depolarization of sensory neurons and the transmission of pain signals to the central nervous system. This compound blocks the activation of TRPV1 by binding to a specific site on the receptor, thereby preventing the influx of calcium ions and the depolarization of sensory neurons.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce hyperalgesia, or increased sensitivity to pain, in animal models of neuropathic pain. This compound has been shown to be selective for the TRPV1 receptor, and does not interact with other ion channels or receptors.

Advantages and Limitations for Lab Experiments

1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol is a potent and selective TRPV1 antagonist, and has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. However, like all experimental compounds, this compound has limitations and potential drawbacks. One limitation is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, this compound may have off-target effects at high concentrations, which could complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol. One area of interest is the development of more potent and selective TRPV1 antagonists, which could have even greater therapeutic potential in the treatment of pain and inflammation. Another area of interest is the investigation of the potential role of TRPV1 in other physiological processes, such as thermoregulation and immune function. Finally, there is interest in the development of novel drug delivery systems for this compound, which could improve its pharmacokinetic properties and increase its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol involves a multi-step process, starting with the reaction of 2-allylphenol with 3-chloro-1,2-propanediol to form the intermediate 1-(2-allylphenoxy)-3-chloropropan-2-ol. This intermediate is then reacted with piperidine in the presence of a base to yield the final product, this compound.

Scientific Research Applications

1-(2-Allyl-phenoxy)-3-piperidin-1-yl-propan-2-ol has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. Several studies have demonstrated the efficacy of this compound in reducing pain sensitivity in animal models of inflammatory and neuropathic pain. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGVMKSFFBJMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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